molecular formula C37H52N8O10 B058414 Deltorphin I CAS No. 122752-15-2

Deltorphin I

Cat. No. B058414
CAS RN: 122752-15-2
M. Wt: 768.9 g/mol
InChI Key: CJAORFIPPWIGPG-QXYJMILXSA-N
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Description

Deltorphin I, also known as [D-Ala2]this compound or deltorphin C, is a naturally occurring, exogenous opioid heptapeptide . It has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . It is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor .


Synthesis Analysis

Deltorphins are endogenous linear heptapeptides, isolated from skin extracts of frogs belonging to the genus Phyllomedusa . Two deltorphins with the sequence Tyr-Ala-Phe-Asp (or Glu)-Val-Val-Gly-NH2 have been isolated from skin extracts of Phyllomedusa bicolor . The alanine in position 2 is in the D configuration .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . The structure seems to be capable of activating both mu and delta opioid receptors .

Scientific Research Applications

  • Delta Opioid Binding Sites : Deltorphins, including Deltorphin I, are endogenous peptides with remarkably high affinity and selectivity for delta opioid receptors. These peptides share structural similarities with dermorphin, another compound from Phyllomedusa skin, which is selective for mu-opioid receptors (Erspamer et al., 1989).

  • Conformational Properties : Research on this compound analogues has contributed to understanding the conformational properties of delta opioid receptors. This includes insights into how the N-terminal sequences of these peptides affect their selectivity towards different opioid receptors (Balboni et al., 1990).

  • Pharmacological and Physiological Activities : Deltorphins, including this compound, have been extensively studied for their receptor interactions and physiological effects. These peptides, due to their unique structure, show high bioactivity and stability, contributing to our understanding of ligand-receptor interaction and potential therapeutic applications (Lazarus et al., 1999).

  • Medical Applications : Deltorphin E, an analog of this compound, showed significant effects in a model of hemorrhagic shock in rats, indicating potential clinical applications for ischemic conditions (Rutten et al., 2007).

  • Immunoregulatory Activities : [D-Ala2]this compound, another variant, influences immunoregulatory activities in both vertebrate and invertebrate immune cells, indicating a potential role in immune response modulation (Stefano et al., 1992).

  • Blood-Brain Barrier Permeability : Studies on [D-Ala2]this compound and II and their analogues have explored their permeability across the blood-brain barrier and resistance to enzymatic degradation, crucial for developing pain treatment drugs (Thomas et al., 1997).

Safety and Hazards

When handling Deltorphin I, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAORFIPPWIGPG-QXYJMILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153692
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122752-15-2
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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